Calcium isodecanoate

Description

Evolution of Research Perspectives on Calcium Isodecanoate

The study of metal carboxylates, including calcium salts, has a long history, with early uses dating back to ancient times. However, the focused investigation of this compound is a more recent development, spurred by advances in synthetic organic chemistry, such as the Koch reaction, which enabled the production of branched carboxylic acids. Initially recognized for its utility as a drying agent and heat stabilizer, particularly in the polymer industry, the research perspective on this compound has broadened considerably.

Early research primarily centered on its application in polyvinyl chloride (PVC) stabilization, where it demonstrated superior clarity and performance compared to other calcium salts like calcium stearate (B1226849). researchgate.net Over time, the focus has expanded to encompass its role in catalysis, materials science, and the development of more environmentally benign chemical processes. americanelements.com The shift towards non-toxic and bio-based carboxylates has further driven research into the applications and synthesis of this compound and similar compounds.

Scope and Significance in Contemporary Chemical Science

In modern chemical science, this compound holds a pivotal role in the study of metal-carboxylate interactions. Its significance extends across several key research areas:

Catalysis: this compound is investigated as a catalyst and co-catalyst in a variety of chemical reactions. americanelements.com It has shown potential in polymerization reactions and as an oxidation catalyst. researchgate.net Research is ongoing to understand its catalytic mechanisms and to develop novel catalytic systems.

Polymer Chemistry: A primary application of this compound remains in the field of polymer stabilization. researchgate.net It acts as a heat stabilizer for PVC and other polymers by scavenging acidic byproducts of degradation, thereby extending the material's lifespan. Its ability to improve the clarity of polymer formulations is also a significant advantage. google.com

Materials Science: The compound is utilized in the formulation of coatings, paints, and inks as a drier, improving hardness and gloss. Its unique properties are also being explored in the development of new materials, including its potential use in the synthesis of advanced composites and organometallic frameworks. americanelements.comresearchgate.net

Lubricants and Greases: this compound is used as a thickener and additive in lubricating greases, contributing to improved lubricity, thermal stability, and corrosion resistance. ontosight.ai

The versatility of this compound, coupled with a growing emphasis on sustainable and high-performance materials, ensures its continued importance in advanced chemical research.

Interactive Data Tables

Key Identifiers of this compound

| Property | Value |

| CAS Registry Number | 27253-33-4 |

| EC Number | 248-375-1 |

| Molecular Formula | C20H38CaO4 |

| IUPAC Name | calcium;2,2-dimethyloctanoate |

Data sourced from multiple references. americanelements.comamericanelements.com

Applications of this compound

| Application Area | Function |

| Polymer Industry | Heat Stabilizer, Plasticizer |

| Paints and Coatings | Drier, Pigment Wetting/Dispersing Agent |

| Lubricants | Thickener, Additive for Improved Lubricity and Thermal Stability |

| Catalysis | Oxidation Catalyst, Catalyst in Polymerization |

Data compiled from multiple research findings. ontosight.aiontosight.airesearchgate.net

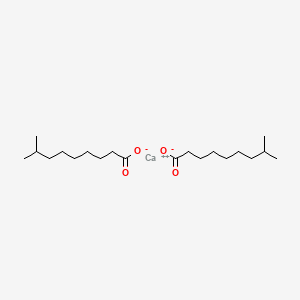

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84195-97-1 |

|---|---|

Molecular Formula |

C20H38CaO4 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

calcium;8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Ca/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

IJLZZQNBVXXIBD-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Calcium Isodecanoate

Novel Synthetic Routes for Calcium Isodecanoate Derivatives

The synthesis of this compound, a metal soap, can be achieved through several methods, ranging from direct reaction to more complex, catalyzed processes. A common industrial approach involves the reaction of a calcium source, such as calcium hydroxide (B78521) or calcium oxide, with isodecanoic acid. google.com

A notable alternative process for producing calcium carboxylates involves starting from a nitrile compound. google.com This method comprises contacting the nitrile with a calcium compound (calcium hydroxide or calcium oxide) and water at elevated temperatures, typically between 90°C and 250°C, to yield the calcium carboxylate directly. google.com Polyols can be added to the reaction to improve the solubility of calcium hydroxide. google.com

Another specialized method is the preparation of overbased calcium carboxylates, which are useful as additives. google.comgoogle.com This process involves reacting a fatty acid like isodecanoic acid with an excess of a calcium base. google.com The mixture is then carbonated, reacting with carbon dioxide to form stable calcium carbonate micelles dispersed within the this compound solution.

Catalytic Approaches in this compound Synthesis

Catalysts are employed to enhance reaction rates and enable synthesis under milder conditions. In the context of producing overbased calcium carboxylates, which includes species like this compound, catalysts and promoters are crucial. google.comgoogle.com

Commonly used promoters include higher aliphatic alcohols (C8 and above) and glycols, such as butyl carbitol or triethylene glycol. google.com These substances can enhance the solubility of reactants and facilitate the reaction. google.com For instance, in the synthesis of overbased calcium oleate/carbonate, a mixture including isodecyl alcohol and butyl carbitol is used to create a solution of calcium oleate. google.com Catalysts such as metal oxides and zinc carboxylates can also be used during the carbonation step of preparing basic calcium salts. google.com

While direct catalysis for the simple neutralization reaction (calcium hydroxide + isodecanoic acid) is less common, calcium-based catalysts themselves are used in other organic transformations, such as the synthesis of cyclic carbonates from epoxides and CO2, highlighting the catalytic potential of calcium complexes. acs.org For example, a system using calcium iodide with a crown ether as a ligand can effectively catalyze the conversion of various epoxides. acs.org

| Synthetic Route | Reactants | Catalyst/Promoter | Typical Conditions | Reference |

|---|---|---|---|---|

| Direct Reaction from Nitrile | Nitrile compound, Calcium Hydroxide/Oxide, Water | Polyols (optional, to aid solubility) | 90°C - 250°C, sufficient pressure | google.com |

| Overbasing Process | Isodecanoic Acid, Excess Calcium Hydroxide/Oxide, CO2 | Higher Aliphatic Alcohols, Glycols, Metal Oxides, Zinc Carboxylates | Heating, followed by carbonation at 15°C - 60°C | google.com |

| Composite Salt Formation | Calcium Oxide, Propionic Anhydride, Isooctanoic Acid, Sulfuric Acid | Microwave Irradiation | Microwave heating | google.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, efficient, and safe. wjpmr.comsynthiaonline.com In the synthesis of calcium carboxylates, these principles can be applied by using less hazardous solvents, improving energy efficiency, and maximizing atom economy. synthiaonline.com

One example of a greener approach is the use of microwave-assisted synthesis. google.comwjpmr.com A patented method for producing a composite calcium isooctanoate, a compound structurally similar to this compound, utilizes microwave heating to drive the reaction. google.com This technique can lead to faster reaction times and potentially lower energy consumption compared to conventional heating methods. wjpmr.com The resulting product is described as a nontoxic, green, and environment-friendly paint drier. google.com

Reaction Kinetics and Thermodynamic Studies of this compound Formation

The rate and energy dynamics of calcium carboxylate formation are influenced by factors such as temperature, concentration, the physical state of reactants, and the presence of catalysts. libretexts.org

Studies on the reaction of calcium oxide (CaO) with gases are particularly relevant for syntheses starting from this common precursor. The kinetics of CaO hydration and carbonation have been investigated, with results indicating that a shrinking core model controlled by the chemical reaction rate can accurately predict the conversion of CaO. csic.es The activation energy for the carbonation of CaO at moderate temperatures (200-350°C) has been determined to be in the range of 21-23 kJ/mol. csic.es Similarly, research into the interaction of calcite (calcium carbonate) with carboxylic acids found that at low acid concentrations, the surface chemical reaction is the rate-limiting step, with a calculated activation energy of 42 kJ∙mol⁻¹. wiserpub.com

| Reaction | Kinetic Model/Controlling Step | Activation Energy (Ea) | Reference |

|---|---|---|---|

| CaO Carbonation (at 200-350°C) | Shrinking Core Model (Chemical Reaction Control) | 21.60 - 22.27 kJ/mol | csic.es |

| Calcite Dissolution by Carboxylic Acids | Surface Chemical Reaction | 42 kJ/mol | wiserpub.com |

| CaO Hydration (at 200-350°C) | Shrinking Core Model (Chemical Reaction Control) | 1.69 - 1.76 kJ/mol | csic.es |

| Carboxylate Ligand | Binding Constant (Kass) | Enthalpy of Association (ΔH°ass, kJ/mol) | Entropy-Driven | Reference |

|---|---|---|---|---|

| L-Lactate | 49 | 31 ± 3 | Yes | nih.gov |

| D-Gluconate | 88 | 34 ± 2 | Yes | nih.gov |

| D-Lactobionate | 140 | 29 ± 3 | Yes | nih.gov |

Mechanistic Elucidation of Calcium Carboxylate Formation Pathways

The mechanism of how calcium ions and carboxylate anions associate and precipitate from a solution has been the subject of detailed investigation. For long-chain carboxylates like decanoate (B1226879), a general mechanism has been proposed based on studies in aqueous solutions. rsc.orgresearchgate.net

Molecular-level investigations using spectroscopy and computational chemistry have provided even greater detail on the ion-pairing mechanism. nih.gov These studies reveal that the interaction between the calcium ion and the carboxylate group is not static. The initial association often involves a bidentate chelate linkage, where both oxygen atoms of the carboxylate group coordinate with the calcium ion. rsc.orgresearchgate.net However, the dissociation (and by extension, formation) pathway is a multistep process. As water molecules interact with the ion pair, the initial bidentate structure can transform into intermediate species, such as pseudobridged monodentate contact ion pairs, before eventually becoming fully separated (solvated) ions. nih.gov This highlights the critical role of the solvent (water) in mediating the structure and stability of the calcium-carboxylate bond. nih.gov

In solid-state structures, calcium carboxylates often form lamellar, bilayer arrangements with planes of calcium ions coordinated to the carboxylate groups. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Calcium Isodecanoate

Elucidation of Molecular Structures and Conformations using Advanced Spectroscopy

Advanced spectroscopic methods are indispensable for probing the atomic and molecular characteristics of calcium isodecanoate, from the coordination environment of the calcium ion to the conformation of the isodecanoate ligands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound in solution. While standard ¹H and ¹³C NMR can confirm the structure of the branched isodecanoate ligand, ⁴³Ca NMR offers direct insight into the calcium ion's local environment, although its application presents unique challenges.

The ⁴³Ca nucleus has a very low natural abundance (0.135%) and is a quadrupolar nucleus (spin I = 7/2), which can lead to broad signals, particularly in asymmetric environments. huji.ac.il Consequently, studies often require isotopic enrichment to achieve sufficient sensitivity. huji.ac.il ⁴³Ca NMR has been effectively used in biochemical studies to investigate the binding of calcium ions to proteins and DNA. huji.ac.ilnih.gov By analogy, this technique could be applied to this compound to study the coordination between the Ca²⁺ ion and the carboxylate groups of the isodecanoate ligands. Changes in the ⁴³Ca chemical shift and relaxation times would provide detailed information about the nature of the ionic bonding and the dynamics of the ligand exchange processes.

One-dimensional ¹H NMR and two-dimensional techniques like {¹H, ¹⁵N}-HSQC have been used to monitor chemical shift changes during Ca²⁺ titration in biological systems, allowing researchers to determine binding affinities and understand the energetics of induced structural changes. nih.gov A similar approach could characterize the formation of this compound and its interaction with other molecules in solution.

| Property | Value |

|---|---|

| Spin | 7/2 |

| Natural Abundance | 0.135% |

| Chemical Shift Range | 70 ppm |

| Reference Compound | 0.1 M CaCl2 in D2O |

| Linewidth of Reference | 0.5 Hz |

| Receptivity rel. to 1H (Natural Abundance) | 8.68 × 10-6 |

| Receptivity rel. to 13C (Natural Abundance) | 0.051 |

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrations of chemical bonds. thermofisher.commt.com These two techniques are complementary and powerful for characterizing this compound. mdpi.comedinst.com

FTIR Spectroscopy measures the absorption of infrared light. mdpi.com It is particularly sensitive to polar functional groups, making it ideal for identifying the carboxylate (COO⁻) group that is central to the structure of this compound. The formation of the salt from isodecanoic acid results in a characteristic shift of the C=O stretching frequency. In the free acid, this appears around 1700-1725 cm⁻¹. In the calcium salt, this band is replaced by two distinct stretches: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ), typically found in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The positions of these bands can provide information on the coordination mode of the carboxylate group with the calcium ion.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). thermofisher.com It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR. mdpi.com It can provide detailed information about the C-C backbone of the branched isodecanoate alkyl chain. Furthermore, low-frequency Raman modes can yield information about the crystal lattice structure in solid samples. mt.com Since water is a very weak Raman scatterer, this technique is particularly well-suited for studying aqueous solutions or hydrated forms of this compound. thermofisher.com

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Measures absorption of IR radiation. thermofisher.com | Measures inelastic scattering of laser light. thermofisher.com |

| Key Sensitivity | Polar bonds (e.g., C=O, O-H). mdpi.com Ideal for monitoring the carboxylate group. | Non-polar, symmetric bonds (e.g., C-C, C-H). mdpi.com Ideal for analyzing the alkyl backbone. |

| Aqueous Samples | Water has strong IR absorption, which can interfere. | Water is a weak scatterer, making it a good solvent for analysis. thermofisher.com |

| Information Gained | Confirmation of salt formation, study of Ca²⁺-carboxylate coordination. | Analysis of ligand hydrocarbon structure, crystal lattice vibrations (polymorphism). mt.com |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. Various MS methods can be applied to fully characterize this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive atomic spectroscopy technique used for elemental and isotopic analysis. It is exceptionally well-suited for the precise quantification of calcium in a sample of this compound. caltech.edu Isotope dilution methods using ICP-MS can achieve high accuracy and precision, which is crucial for determining the exact stoichiometry of the salt. caltech.edu However, the analysis of calcium isotopes can be challenging due to isobaric interferences from other elements. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing non-volatile, large molecules. For this compound, ESI-MS could potentially detect the intact complex or fragments corresponding to the ligand and the metal ion. In some cases, analyzing metal ions by ESI-MS can be difficult, but this can be overcome by using a chelating agent like EDTA to form a complex that is more readily analyzed. nycu.edu.tw This approach could be used to determine the presence and concentration of calcium in complex matrices after appropriate sample preparation.

| Technique | Principle | Application to this compound |

|---|---|---|

| ICP-MS | Sample is atomized and ionized in a high-temperature plasma; ions are separated by mass. | Precise quantitative analysis of calcium content; determination of isotopic abundance. caltech.edunih.gov |

| ESI-MS | Ions are produced from a liquid solution by applying a high voltage, creating an aerosol. | Molecular weight determination of the intact salt or its complexes; structural analysis via fragmentation. |

| GC-MS | Couples gas chromatography separation with mass spectrometry detection. | Analysis of volatile precursors (isodecanoic acid) or degradation byproducts after derivatization. nih.gov |

Chromatographic Separations and Detection Methodologies for this compound in Complex Matrices

Chromatographic techniques are essential for separating this compound from its precursors, byproducts, or other components in a formulation, allowing for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of non-volatile compounds like this compound in liquid mixtures. chromatographyonline.com While specific methods for this compound are not widely published, robust methods can be developed based on established procedures for other calcium salts and fatty acids. austinpublishinggroup.comjsmcentral.org

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. chromatographyonline.com Separation would typically be achieved on a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. austinpublishinggroup.comjsmcentral.org

Detection presents a challenge as this compound lacks a strong UV chromophore. Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be suitable. A patent for the analysis of calcium gluconate, another compound with poor UV absorbance, specifies the use of a differential refractive detector. google.com Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both separation and highly specific detection.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Inertsil C18 (or similar, e.g., Phenomenex Kinetex C18) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 0.03M Potassium dihydrogen phosphate) and organic solvent (e.g., Acetonitrile). austinpublishinggroup.com |

| Flow Rate | 1.0 - 1.2 mL/min. austinpublishinggroup.comjsmcentral.org |

| Detector | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). |

| Application | Separation of this compound from free isodecanoic acid, other salts, and formulation additives. |

Gas Chromatography (GC) is the standard method for analyzing volatile and semi-volatile compounds. chromatographyonline.com While this compound itself is a non-volatile salt, GC is the ideal technique for analyzing its volatile precursor, isodecanoic acid, as well as any volatile byproducts that may arise from its synthesis or degradation. mdpi.com

For the analysis of free fatty acids like isodecanoic acid, a derivatization step is typically required to increase their volatility and improve chromatographic peak shape. mdpi.com A common procedure is methylation to form fatty acid methyl esters (FAMEs). mdpi.com Another approach involves conversion to other esters, such as pentafluorobenzyl (PFB) esters, which can be analyzed with high sensitivity by GC-MS using negative-ion chemical ionization. nih.gov

The GC system would use a capillary column, such as a Zebron ZB-5MS or similar, with helium as the carrier gas. mdpi.com A flame ionization detector (FID) provides excellent quantitative data, while a mass spectrometer (MS) detector allows for definitive identification of the precursors and byproducts based on their mass spectra and fragmentation patterns. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Derivatization | Conversion to methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. nih.govmdpi.com |

| Stationary Phase (Column) | Zebron ZB-5MS or other mid-polarity capillary column. |

| Carrier Gas | Helium at a flow rate of ~1 mL/min. |

| Oven Program | Temperature ramp, e.g., from 50°C to 250°C. chromatographyonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Application | Quantification of residual isodecanoic acid precursor; identification of volatile impurities and degradation products. |

Microscopic and Morphological Characterization of this compound Aggregates and Films

The investigation of the microscopic structure and surface characteristics of this compound is crucial for understanding its behavior in various applications. Techniques such as electron microscopy and atomic force microscopy provide detailed insights into the morphology of its aggregates and the topography of films it may form.

Electron Microscopy (SEM, TEM) for Morphological Analysis of this compound

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at high resolution. measurlabs.com SEM provides detailed images of the surface of a sample by scanning it with a focused beam of electrons, making it ideal for observing the three-dimensional-like surface texture and topography of this compound aggregates. creative-biostructure.com TEM, on the other hand, transmits electrons through an ultrathin specimen to reveal its internal structure, offering insights into the inner morphology of this compound particles. creative-biostructure.com

While specific research detailing the SEM and TEM analysis of this compound is not widely available in the provided search results, the principles of these techniques can be applied. For instance, in the analysis of similar metal carboxylates like calcium carbonate, SEM and TEM have been effectively used to determine morphology, size, and the extent of agglomeration. brecjournals.com It is expected that SEM analysis of this compound powders would reveal the shape, size distribution, and surface texture of the particles. Any coatings or surface modifications on the this compound particles would also be visible. TEM analysis would require the preparation of sufficiently thin cross-sections of this compound aggregates or films, potentially revealing internal structural details, crystalline domains, or the distribution of any embedded components.

Table 1: Comparison of SEM and TEM for Morphological Analysis

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans the surface with an electron beam, detecting secondary and backscattered electrons. creative-biostructure.com | Transmits electrons through a thin specimen. creative-biostructure.com |

| Information Obtained | Surface morphology, topography, and composition (with EDX). creative-biostructure.comnottingham.ac.uk | Internal structure, crystallography, and morphology. measurlabs.com |

| Image Type | Provides a 3D-like image of the surface. creative-biostructure.com | Provides a 2D projection of the internal structure. creative-biostructure.com |

| Resolution | Typically 1-10 nm. creative-biostructure.com | Can achieve sub-nanometer resolution. creative-biostructure.com |

| Sample Thickness | Not limited, as it analyzes the surface. measurlabs.com | Requires ultrathin specimens (typically <100 nm). creative-biostructure.com |

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography information at the nanoscale. azooptics.com It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. pressbooks.pub The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. eag.comnist.gov AFM is particularly advantageous as it can be used on both conducting and non-conducting materials without the need for special coatings. pressbooks.pub

In the context of this compound, AFM can be employed to study the surface of films or coatings containing this compound. It can provide quantitative data on surface roughness, feature sizes, and the distribution of different phases. eag.com For example, AFM could be used to assess the uniformity of a this compound-containing film on a substrate or to study how its addition affects the surface morphology of a polymer blend. The technique can be operated in different modes, such as contact mode or tapping mode, with the latter being gentler on soft samples. eag.com

Table 2: Key Information Obtainable from AFM Analysis

| Parameter | Description | Relevance to this compound |

| Surface Topography | Provides a 3D map of the surface features. azooptics.com | Visualize the morphology of this compound films or aggregates. |

| Surface Roughness | Quantifies the fine-scale variations in the height of the surface. pressbooks.pub | Assess the smoothness and uniformity of coatings containing this compound. |

| Feature Dimensions | Measures the height, width, and volume of nanoscale features. eag.com | Characterize the size and shape of individual this compound particles or domains. |

| Phase Imaging | Maps variations in material properties like adhesion and stiffness. | Differentiate between this compound and other components in a blend. |

Thermal Analysis and Decomposition Pathway Research of this compound

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for this purpose. cas.cz

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ebatco.com This technique is highly effective for determining decomposition temperatures, the stoichiometry of decomposition reactions, and the thermal stability of materials. h-and-m-analytical.com For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. By analyzing the mass loss at each step, it is possible to deduce the chemical reactions occurring during decomposition. ebatco.com For instance, the thermal decomposition of calcium oxalate (B1200264) monohydrate, a related calcium salt, shows distinct mass loss steps corresponding to the loss of water, carbon monoxide, and carbon dioxide. ebatco.comh-and-m-analytical.com A similar approach could be applied to study the decomposition of this compound, likely involving the loss of its isodecanoate ligands.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov It is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.net For this compound, DSC could be used to determine its melting point and to study its phase behavior in mixtures. For example, in studies of polymers containing additives like calcium stearate (B1226849) (another metal carboxylate), DSC has been used to investigate how the additive affects the crystallization temperature of the polymer. tainstruments.com Similarly, DSC could be used to understand the interactions between this compound and a polymer matrix. The technique is sensitive to changes in heat capacity, allowing for the detection of subtle transitions. nih.gov

Research on the thermal stability of PVC stabilized with calcium-zinc heat stabilizers, which can include compounds like calcium stearate and potentially other carboxylates, has utilized TGA to evaluate their effectiveness. researchgate.net Studies on calcium carbonate have also extensively used TGA and DSC to investigate its thermal decomposition kinetics. mdpi.comb-cdn.net These studies provide a framework for how the thermal analysis of this compound could be approached.

Table 3: Typical Data from Thermal Analysis of a Metal Carboxylate

| Analytical Technique | Parameter Measured | Information Derived for this compound |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature/Time ebatco.com | Onset of decomposition, thermal stability range, decomposition steps and stoichiometry, residue content. h-and-m-analytical.com |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature/Time nih.gov | Melting point, crystallization temperature, glass transition temperature, heat of fusion/crystallization, specific heat capacity. researchgate.net |

Colloidal and Interfacial Science of Calcium Isodecanoate

Surface Activity and Surfactant Behavior of Calcium Isodecanoate

This compound, a type of metallic soap, exhibits notable surface activity. sci-hub.stechem-group.com As an amphiphilic molecule, it possesses both a nonpolar hydrocarbon tail and a polar carboxylate head. essentialchemicalindustry.org This dual nature allows it to orient itself at interfaces, such as between oil and water or air and water, reducing the interfacial or surface tension. sci-hub.stessentialchemicalindustry.org The branched structure of the isodecanoate chain enhances its solubility in nonpolar media, a crucial factor for its applications. Metallic soaps like this compound are known to be insoluble in water but soluble in various organic solvents. sci-hub.staensiweb.comaip.org Their ability to diminish the surface tension of oils allows for more effective spreading and wetting of surfaces. sci-hub.st

Micelle Formation and Critical Micelle Concentration Studies

Surfactants, above a certain concentration known as the critical micelle concentration (CMC), spontaneously form aggregates called micelles. cambridge.org In aqueous solutions, these micelles typically feature a hydrophobic core and a hydrophilic shell. libretexts.org For carboxylate salts, the formation of micelles is a well-established phenomenon. libretexts.org In nonpolar solvents, this compound and similar metallic soaps can form reversed micelles, where the polar carboxylate heads are sequestered in the interior, and the nonpolar tails extend into the solvent. libretexts.org

The table below shows CMC values for some sodium carboxylate soaps, illustrating the effect of chain length.

| Surfactant (Sodium Salt) | Molecular Weight ( g/mol ) | CMC (M) | CMC (%) |

| C12 (Sodium Laurate) | 222.3 | 2.6 x 10⁻² | 0.57 |

| C18 (Sodium Stearate) | 306.5 | 1.8 x 10⁻³ | 0.055 |

| C18 (Sodium Oleate) | 304.4 | 2.0 x 10⁻³ | 0.06 |

| Data sourced from Chemical Industries Secrets. chemicalindustriessecrets.com |

Divalent cations like Ca²⁺ can also drive micelle formation in specifically designed block copolymers that contain ligand groups, such as carboxylic acid groups. acs.org

Interfacial Tension and Wetting Phenomena Research

A key characteristic of surfactants is their ability to reduce the interfacial tension between two immiscible liquids. Metallic soaps, including this compound, are effective in this regard, particularly in oil-based systems. sci-hub.st By lowering the energy at the oil-water or oil-metal interface, they promote better wetting and the formation of stable films. sci-hub.stborchers.com This property is utilized in applications like lubricants and coatings, where calcium carboxylates can act as wetting and dispersing agents. sci-hub.stborchers.comdurachem.com

Research has shown that the addition of calcium salts can significantly influence the interfacial properties of surfactant systems. In some cases, increasing calcium concentration leads to a higher density of emulsifier molecules at the interface, resulting in lower interfacial tension. researchgate.net However, in other systems, increased calcium levels can raise the surface tension by causing the precipitation of fatty acid salts from the interface. researchgate.net In coatings, calcium-based driers are known to act as pigment wetting agents, which helps to prevent defects. borchers.comdurachem.com

Self-Assembly and Supramolecular Structures Formed by this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. nih.govkdpublications.innumberanalytics.com this compound, through its polar carboxylate head and nonpolar tail, can participate in such processes. The calcium ion (Ca²⁺) is particularly effective at forming ionic bridges between carboxylate groups of different molecules, leading to the creation of larger, supramolecular assemblies. acs.orgnih.gov This principle is fundamental to many biological and synthetic systems. acs.orgdlr.de These interactions can lead to the formation of various structures, including micelles, vesicles, fibers, and gels. kdpublications.in

Formation and Characterization of Gels and Emulsions

The ability of calcium ions to cross-link polymer chains containing carboxylate groups is a well-documented mechanism for gel formation. nih.govresearchgate.netelveflow.com While direct studies on gelation by this compound are limited, the principle is demonstrated in systems like alginate hydrogels, where Ca²⁺ ions create "egg-box" junctions between polymer chains, resulting in a gel network. nih.govresearchgate.net The rate and quality of this gelation can be controlled by factors such as the solubility of the calcium salt used. elveflow.com In some instances, the formation of calcium carboxylate salt bridges can trigger gelation in peptide-based systems. acs.org

This compound and other heavy metal soaps are particularly effective as stabilizers for water-in-oil (W/O) emulsions. byjus.com In these emulsions, the surfactant stabilizes droplets of water dispersed within a continuous oil phase. The emulsifier forms a protective film around the water droplets, preventing them from coalescing. byjus.com The stability and properties of these emulsions depend on the concentration of the emulsifier and other components. For example, in some systems, adding calcium chloride can improve emulsion stability by reducing the attractive forces between water droplets and decreasing interfacial tension. nouryon.com In other cases, high-valent metal ions like Ca²⁺ can compress the electric double layer at the oil-water interface, potentially reducing emulsion stability. acs.org

Interaction with Dispersed Phases in Colloidal Systems

In colloidal systems, which consist of fine particles dispersed in a continuous medium, this compound can function as a dispersing agent or a flocculant. tianswax.comgoogle.com As a dispersant, it adsorbs onto the surface of particles, preventing them from aggregating. This is a key function in products like paints and coatings, where calcium carboxylates assist in pigment dispersion. borchers.comdurachem.com The effectiveness of metallic soaps as dispersing agents is known to be influenced by the valence of the metal ion. google.com

Conversely, under different conditions, these compounds can induce flocculation, where particles clump together to form larger aggregates, or flocs. researchgate.netmdpi.com This process is widely used in water treatment and other industrial separations. openaccessjournals.com

Stabilization and Flocculation Mechanisms in Suspensions

The stability of particles in a suspension is often governed by a balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces. This compound can influence this balance through several mechanisms.

Stabilization: Stabilization of dispersed particles, such as pigments in a coating, can be achieved through steric hindrance. When this compound molecules adsorb onto particle surfaces, their hydrocarbon chains extend into the surrounding medium. This creates a barrier that physically prevents particles from approaching each other closely enough to aggregate. This mechanism is crucial for maintaining a stable, uniform dispersion. tianswax.com

Flocculation: Flocculation is the process of aggregating suspended particles, and it can be promoted by several mechanisms involving calcium ions. openaccessjournals.comfoodcom.pl

Charge Neutralization: Many particles in aqueous suspension carry a negative surface charge, which creates electrostatic repulsion and keeps them dispersed. The divalent calcium ion (Ca²⁺) can adsorb to these surfaces, neutralizing the negative charge and reducing the repulsive forces, which allows the particles to aggregate. researchgate.netvliz.be

Divalent Cation Bridging: This is a key mechanism, particularly for anionic particles or polymers in suspension. A single calcium ion can form ionic bridges between the negative carboxylate groups on two different particles or polymer chains. mdpi.comvliz.benih.gov This linking action effectively pulls the particles together, forming large flocs that can be more easily separated from the liquid. researchgate.netmdpi.comvliz.be The effectiveness of this bridging is often superior to that of monovalent cations. vliz.be This mechanism is critical in various applications, from the flocculation of clay suspensions to industrial purification processes. researchgate.netopenaccessjournals.com

The table below summarizes the primary mechanisms.

| Mechanism | Description | Key Factor | Result |

| Steric Stabilization | Adsorbed surfactant molecules create a physical barrier preventing particle aggregation. | Adsorption of this compound on particle surfaces. | Stable Dispersion |

| Charge Neutralization | Divalent cations (Ca²⁺) reduce the negative surface charge of particles, lowering electrostatic repulsion. | Adsorption of Ca²⁺ ions. | Aggregation/Flocculation |

| Divalent Cation Bridging | Ca²⁺ ions form ionic links between two negatively charged particles or polymer chains. | Presence of Ca²⁺ and negatively charged sites (e.g., carboxylates). | Flocculation |

Advanced Applications and Performance Research of Calcium Isodecanoate in Industrial Materials

Tribological Performance and Lubrication Mechanisms of Calcium Isodecanoate

In the realm of industrial lubricants, additives are crucial for enhancing performance under various operating conditions. Calcium carboxylates, including those with carbon chain lengths similar to isodecanoate (C10), have been investigated for their potential as anti-wear additives.

This compound belongs to a class of compounds known as metallic soaps or carboxylates, which have demonstrated utility as anti-wear additives in lubricating compositions. Research into overbased calcium soaps derived from saturated organic carboxylic acids with 7 to 13 carbon atoms—a range that includes isodecanoic acid—has shown their effectiveness in this regard google.com. These additives function by forming a protective layer on metal surfaces, which helps to prevent direct metal-to-metal contact under boundary lubrication conditions, thereby reducing wear. The branched-chain structure of isodecanoic acid may also influence the packing and orientation of the molecules at the metal surface, potentially affecting the durability and effectiveness of the protective film.

The performance of these calcium carboxylate additives has been shown to be comparable or even superior to conventional additives like calcium alkylbenzene sulfonates, even at lower total calcium concentrations google.com. This suggests an efficient mechanism of action for calcium salts of mid-length carboxylic acids like isodecanoate.

The anti-wear properties of lubricant additives are intrinsically linked to their ability to form a protective tribofilm on the interacting surfaces. For calcium-based additives, this tribofilm often consists of a complex mixture of compounds formed through tribochemical reactions. Studies on calcium sulfonate greases, for instance, have identified the formation of tribofilms composed of calcium carbonate (CaCO₃), calcium oxide (CaO), iron oxides, and iron sulfate (FeSO₄) researchgate.netresearchgate.net. It is plausible that this compound contributes to a similar film-forming process.

Under the high pressure and temperature conditions at asperity contacts, the this compound molecule can decompose and react with the metal surface. The calcium component can form inorganic compounds like calcium carbonate, which can deposit on the worn surface and act as a protective layer researchgate.netresearchgate.netmdpi.com. X-ray Photoelectron Spectroscopy (XPS) analyses of surfaces lubricated with calcium-containing additives have confirmed the presence of calcium within the tribofilm, often in the form of carbonates or phosphates (if phosphorus is also present in the lubricant) wisc.eduresearchgate.net. The organic isodecanoate part of the molecule may also play a role in the tribofilm's structure and properties.

Table 1: Representative Components of Tribofilms Formed from Calcium-Based Lubricant Additives

| Component | Chemical Formula | Probable Role in Tribofilm |

|---|---|---|

| Calcium Carbonate | CaCO₃ | Forms a protective, sacrificial layer |

| Calcium Oxide | CaO | Contributes to the inorganic film matrix |

| Iron Oxides | Fe₂O₃, Fe₃O₄ | Formed from the substrate, incorporated into the film |

Note: This table is based on research on calcium sulfonate and carbonate additives and represents a likely model for tribofilms involving this compound.

The formation of a robust tribofilm by this compound directly influences the frictional characteristics and load-bearing capacity of the lubricant. By preventing direct asperity contact, the tribofilm reduces adhesive wear and lowers the coefficient of friction. Research on greases containing calcium carbonate particles has demonstrated a significant reduction in friction and wear, attributed to the formation of a protective film on the friction surface researchgate.netekb.eg.

Overbased calcium carboxylates, including those of C7-C13 acids, have been specifically developed as anti-wear and extreme pressure (EP) additives google.com. Their ability to form a durable film under high loads prevents catastrophic failure and scuffing of the lubricated components. The load-bearing capacity is enhanced because the tribofilm can withstand high pressures that would otherwise rupture a simple lubricant film. The effectiveness of calcium carboxylates in improving load-bearing capacity has been shown to be significant, making them suitable for applications in metalworking fluids and other demanding environments google.com.

This compound as a Polymeric Additive and Stabilizer

In the polymer industry, metallic carboxylates are widely used as additives to improve the properties and processability of various plastics. This compound, as a member of this family, finds application primarily as a thermal stabilizer, often in conjunction with other metallic soaps.

Polyvinyl chloride (PVC) is notoriously susceptible to thermal degradation at processing temperatures, which involves the autocatalytic elimination of hydrogen chloride (HCl) pishrochem.com. This degradation leads to discoloration, embrittlement, and a loss of mechanical properties. Calcium carboxylates, such as calcium stearate (B1226849) and by extension this compound, play a crucial role as heat stabilizers by neutralizing the liberated HCl.

The primary stabilization mechanism involves an acid-base reaction where the calcium carboxylate reacts with HCl to form calcium chloride (CaCl₂) and the corresponding carboxylic acid (isodecanoic acid in this case) aem.azippi.ac.ir. This reaction scavenges the HCl before it can catalyze further degradation of the PVC polymer chain.

Reaction Scheme for HCl Scavenging by Calcium Carboxylate: Ca(OOCR)₂ + 2HCl → CaCl₂ + 2RCOOH (where R represents the isodecanoate alkyl group)

Often, calcium carboxylates are used in synergistic combination with zinc carboxylates, such as zinc stearate. In these Ca/Zn stabilizer systems, the zinc carboxylate is more reactive and provides initial color stability by substituting labile chlorine atoms on the PVC chain. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can promote rapid degradation. The role of the calcium carboxylate is to then react with the ZnCl₂ to regenerate the zinc carboxylate, a process known as the "synergistic effect" ippi.ac.irresearchgate.net. This prevents the catastrophic degradation that would be caused by ZnCl₂ alone and provides long-term stability ippi.ac.irresearchgate.netnimbasia.com.

Table 2: Effect of Calcium Carboxylate Stabilizer on PVC Thermal Degradation Temperature

| Degradation Metric | Unstabilized PVC | PVC with 5 phr Calcium Carboxylate |

|---|---|---|

| Temperature at 5% Mass Loss | 256.56°C | 270.13°C |

| Temperature at 10% Mass Loss | 270.71°C | 279.68°C |

Source: Adapted from research on a bio-based calcium carboxylate, demonstrating the typical effect of such stabilizers on improving the thermal stability of PVC. aem.azaem.az

Metallic stearates, including calcium stearate, are known to function as lubricants in polymer processing up.ac.zanimbasia.comrewachem.com. They can reduce friction between polymer particles before melting and between the polymer melt and the metal surfaces of processing equipment, such as extruders and molds nimbasia.comrewachem.com. This lubricating effect improves material flow and can lead to more efficient and stable processing.

The addition of metallic stearates can influence the melt viscosity of the polymer compound. In some cases, blends of metal stearates have been shown to lower the melt viscosity of filled polyethylene, which facilitates better dispersion of fillers and easier processing up.ac.za. While specific studies on this compound's effect on PVC melt rheology are not widely available, it is expected to function similarly to other calcium carboxylates like calcium stearate. It would act as both an internal and external lubricant, reducing melt viscosity and preventing adhesion to metal surfaces. This improved processability is a key benefit of using complex stabilizers based on calcium and zinc stearates in PVC plastics scientific.netresearchgate.net. The presence of such lubricants can lead to smoother extrudate surfaces and reduced energy consumption during processing.

Role as a Filler and Modifier in Polymer Composites

In the realm of polymer science, additives are crucial for enhancing material properties and processability. This compound, and related metallic carboxylates, serve a dual function as both a filler and a modifier, improving the interfacial compatibility between the polymer matrix and inorganic fillers.

The primary challenge in creating polymer composites is the inherent incompatibility between hydrophilic inorganic fillers (like calcium carbonate) and hydrophobic polymer matrices. epicmilling.com This often leads to poor adhesion, particle agglomeration, and compromised mechanical properties. mdpi.com Surface modification of fillers is a key strategy to overcome this issue. epicmilling.com While not used as a primary bulk filler itself, this compound acts as a crucial surface modifier or coupling agent. Its molecular structure is amphiphilic; the polar carboxylate group can bond with the calcium ions on the surface of fillers like calcium carbonate, while the non-polar, long-chain alkyl group is compatible with the polymer matrix. epicmilling.com This creates a chemical bridge, improving dispersion and adhesion. mdpi.com

Furthermore, this compound can function as a co-stabilizer, particularly in polyvinyl chloride (PVC) formulations. It works in conjunction with other stabilizers, such as zinc stearate, to enhance thermal stability during processing. researchgate.netdoaj.org

Table 1: Effect of Surface Modification on Mechanical Properties of Polyamide 12 Composites Data based on analogous systems using carboxylic acid modifiers.

| Property | Unfilled Polymer | Polymer + Unmodified Filler | Polymer + Modified Filler |

|---|---|---|---|

| Tensile Modulus | Baseline | Increased | Increased |

| Elongation at Break | 100% | ~70% | ~95% (60% regain of loss) mdpi.com |

| Tensile Strength | Baseline | Slightly Decreased | Maintained or Slightly Improved |

| Filler-Polymer Adhesion | N/A | Weak | Strong mdpi.com |

Rheological Modification of Advanced Material Systems by this compound

Rheology modifiers are additives that control the flow characteristics of fluid products. azom.com this compound, as a metal carboxylate, plays a significant role in altering the viscosity and flow behavior of various industrial materials, from paints and coatings to lubricating greases. azom.comborchers.com

Many advanced material systems, such as paints, coatings, and drilling fluids, are non-Newtonian, meaning their viscosity changes under shear stress. l-i.co.uk For these applications, controlling rheological properties like viscosity and yield stress is critical for performance. specialchem.com this compound and similar metal carboxylates can act as associative thickeners. azom.com

In these systems, the molecules of the rheology modifier form a network through non-specific interactions between the additive and the surrounding formulation. azom.com The this compound molecules can create microstructures that form a stable, gel-like network within the fluid. specialchem.com This network structure imparts a higher viscosity at rest or under low shear, preventing sagging in paints or the settling of solids in suspensions. specialchem.com

When shear stress is applied (e.g., during brushing or spraying a coating), this network breaks down, leading to a decrease in viscosity (a phenomenon known as shear-thinning). l-i.co.uk This allows for easy application. Once the shear is removed, the network reforms, and the viscosity increases again. This behavior is crucial for achieving a balance between ease of application and final film properties. The presence of this compound can increase the yield stress of a system—the minimum stress required to initiate flow—which is essential for preventing dripping and maintaining the shape of the applied material. l-i.co.uk

In lubricating greases, the thickener is the component that gives the material its semi-solid consistency, holding the base oil in a stable matrix. nlgi.org Thickeners can be classified as soap or non-soap based. mosil.us this compound falls into the category of simple metal soaps, which are formed from the reaction of a carboxylic acid and a metallic base in a process called saponification. nlgi.orgtwinoils.com

The thickening mechanism involves the formation of a fibrous or micellar structure by the calcium soap molecules within the base oil. nlgi.org The long, non-polar isodecanoate chains entangle and interact, creating a three-dimensional network that immobilizes the lubricating oil. This structure gives the grease its characteristic consistency and ability to stay in place.

Calcium-based thickeners, such as calcium sulfonate greases, are well-regarded for their inherent extreme pressure (EP) properties and excellent water resistance. machinerylubrication.com The calcite particles within the thickener structure can form sacrificial layers on metal surfaces, protecting them from wear under heavy loads. machinerylubrication.com While this compound is a simple soap, it contributes to this fundamental thickening network. Complex calcium greases can be formed by combining a simple soap with a complexing agent (like a shorter-chain acid), which further enhances properties like the dropping point—the temperature at which the grease becomes fluid. twinoils.commachinerylubrication.com

Table 2: Comparison of Grease Thickener Characteristics

| Thickener Type | Typical Dropping Point (°C) | Water Resistance | Mechanical Stability |

|---|---|---|---|

| Simple Calcium Soap | < 100 | Good | Fair |

| Simple Lithium Soap | ~190 | Fair to Good | Good |

| Calcium Sulfonate Complex | > 300 machinerylubrication.com | Excellent | Excellent mosil.us |

| Polyurea (Non-Soap) | > 260 | Good to Excellent | Good |

Emerging Applications of this compound in Advanced Material Design

The unique properties of this compound are being explored for novel applications in cutting-edge fields, including nanotechnology and advanced construction materials.

In nanotechnology, surface modification is paramount. The principles governing the use of this compound as a surface modifier in conventional composites are directly applicable to nanomaterials. It can be used to functionalize the surface of nanoparticles, preventing agglomeration and ensuring stable dispersion within a polymer matrix or other medium. This is critical for creating nanocomposites where the unique properties of the nanoscale filler are fully realized.

Furthermore, metal carboxylates are precursors in the synthesis of metal oxide nanoparticles. Through controlled thermal decomposition (calcination) of this compound, it is possible to produce calcium oxide (CaO) nanoparticles with specific sizes and morphologies. These nanoparticles have applications in catalysis, sensing, and as antimicrobial agents.

The integration of calcium-containing compounds into biopolymers is also a significant area of research for creating functional materials for biomedical applications, such as bone-repair composites and tissue engineering scaffolds. mdpi.commdpi.com While not directly this compound, the use of calcium phosphates and other calcium compounds in polymers highlights the importance of calcium's biocompatibility and its role in creating advanced, functional hybrid materials. mdpi.commdpi.com

In the construction industry, chemical admixtures are added to concrete and other cementitious materials to modify their properties. cictg.com While compounds like calcium nitrate and calcium nitrite are more commonly known as accelerating and corrosion-inhibiting admixtures, sika.comsuperplasticizers.com the hydrophobic nature of this compound lends itself to applications as a water-repellent or waterproofing admixture.

When incorporated into a concrete or mortar mix, the long isodecanoate chains can orient at the surface of pores and capillaries, creating a hydrophobic layer that reduces water absorption. This can enhance the durability of the material by mitigating issues like freeze-thaw damage and the ingress of water-borne chlorides, which can lead to steel reinforcement corrosion.

Additionally, in the formulation of specialty coatings and sealants for construction, this compound can act as a rheology modifier to control application properties and as a drier, accelerating the curing process in certain binder systems. Its function as a dispersing agent is also valuable in highly filled systems like grouts and repair mortars, ensuring a homogenous mixture and improved workability.

Environmental Fate and Ecotoxicological Investigations of Calcium Isodecanoate

Environmental Transport and Distribution Pathways in Aquatic and Terrestrial Ecosystems

The environmental distribution of calcium isodecanoate is largely governed by its physical and chemical properties, particularly its low water solubility. industrialchemicals.gov.aueuropa.eu Upon release into the environment, the compound's behavior will differ between aquatic and terrestrial systems.

In aquatic environments, due to its limited solubility, this compound is not expected to be highly mobile. industrialchemicals.gov.au It is anticipated to partition from the water column to suspended particles and sediment. canada.ca The movement of the substance to groundwater is predicted to be slow because of its strong tendency to sorb to soil and sediment. epa.gov Volatilization to the air is considered a negligible pathway due to its low vapor pressure. epa.gov

Degradation Kinetics and Biodegradation Studies

Calcium salts of fatty acids, including this compound, are generally considered to be biodegradable. ontosight.ai Studies on analogous fatty acid calcium salts provide insight into the degradation kinetics of this compound. The estimated aerobic biodegradation half-life is less than two months, suggesting limited persistence in oxygen-rich environments like surface water. epa.gov In contrast, the anaerobic biodegradation half-life is estimated to be between two to six months, indicating a higher potential for persistence in anaerobic settings such as sediment. epa.gov

The degradation process for some complex organic compounds can follow different kinetic models. For instance, some polymers exhibit a rapid initial degradation phase followed by a slower rate. mdpi.com While specific kinetic models for this compound are not detailed in the available literature, the general expectation for fatty acid salts is eventual breakdown in the environment. ontosight.ai

Sorption and Leaching Behavior in Soil and Sediment Systems

The sorption of this compound to soil and sediment is expected to be strong. epa.gov This characteristic significantly influences its mobility and bioavailability in the environment. The strong binding to soil and sediment particles restricts its movement, a process known as leaching, which is the downward movement of substances through the soil with percolating water. epa.govscielo.br

The extent of sorption is influenced by various soil properties, including organic carbon content, pH, and clay content. scielo.brd-nb.info For instance, higher organic carbon content in soil generally leads to greater sorption of organic compounds. scielo.br The strong sorption of this compound implies a low potential for it to leach into groundwater. epa.gov This behavior is crucial for assessing the potential risk of water resource contamination. scielo.br Sorption processes are fundamental to the biogeochemical cycling of elements in soil and sediment, controlling the solubility and mobility of substances. mdpi.com

Ecotoxicological Impact Assessment on Aquatic and Terrestrial Organisms

The assessment of ecotoxicological impacts is essential to understand the potential harm a substance may cause to living organisms in the environment. inrae.fr For this compound, its low water solubility plays a significant role in its ecotoxicity profile, as exposure concentrations in the water column are limited. epa.gov

Based on data from analogous substances, this compound is expected to have low environmental hazard. epa.gov Acute and chronic toxicity assessments for fish, aquatic invertebrates, and algae indicate no adverse effects at the saturation limit of the substance in water. epa.gov This suggests a low risk to aquatic life from direct exposure to dissolved this compound. epa.gov However, some related compounds, specifically certain polyanionic polymers, have shown moderate toxicity to algae due to the over-chelation of essential nutrients. industrialchemicals.gov.au

Impact on Microbiological Communities and Biota

The introduction of chemical substances into the environment can alter the structure and function of microbial communities. mdpi.com Changes in land use and chemical inputs can lead to significant differences in the diversity and abundance of soil microbes. mdpi.com

Bioavailability and Bioaccumulation Research in Non-human Species

Bioavailability refers to the fraction of a substance that is absorbed by an organism and is available to cause a biological effect. nih.gov For this compound, its low water solubility and strong sorption to soil and sediment are expected to limit its bioavailability to many organisms. industrialchemicals.gov.auepa.gov

Research on analogous fatty acid calcium salts suggests a low potential for bioaccumulation. epa.gov This means that the substance is not expected to build up in the tissues of organisms over time, which reduces the risk of food-chain effects where concentrations increase at higher trophic levels. epa.gov The potential for a substance to bioaccumulate is a critical factor in assessing its long-term environmental risk. canada.ca The distribution of contaminants in aquatic environments and their subsequent uptake by organisms are dependent on their chemical characteristics, such as water solubility and molecular size. slu.se

Assessment of Ecosystem-level Effects

Ecosystem-level effects consider the broader impacts of a substance on the structure and function of entire ecosystems, including interactions between different species and their environment. si.edu The introduction of a chemical can lead to a cascade of effects throughout the food web. frontiersin.org

For this compound, due to its expected low environmental hazard and low potential for bioaccumulation, the risk of significant ecosystem-level effects is considered to be low. epa.gov However, it is important to consider that even substances with low direct toxicity can have indirect effects. For example, changes in nutrient availability or the health of primary producers can have ripple effects throughout the ecosystem. nih.gov The presence of calcium itself can influence biological processes; for example, environmental calcium levels are a major factor affecting the distribution and physiology of freshwater gastropods. nih.gov

Theoretical and Computational Chemistry of Calcium Isodecanoate

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations offer a microscopic view of calcium isodecanoate, enabling the prediction of its geometry, electronic properties, and stability. chemrxiv.orgyoutube.com These methods are fundamental to understanding the intrinsic characteristics of the molecule.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For this compound, this involves determining the most stable three-dimensional structures. Energy minimization calculations are employed to identify the lowest energy conformers, which are the most likely to exist under given conditions. drugdesign.org

Table 1: Key Aspects of Conformational Analysis for this compound

| Studied Aspect | Computational Method | Significance |

| Rotational barriers of C-C bonds | DFT, Molecular Mechanics | Determines the flexibility of the alkyl chains. |

| Coordination geometry of Ca2+ | DFT | Influences the overall molecular shape and reactivity. |

| Global energy minima | Energy Minimization Algorithms | Identifies the most stable molecular conformations. |

This table is generated based on general principles of conformational analysis and may not reflect specific experimental data for this compound.

Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of the chemical bonds within this compound. nih.govresearchgate.netrsc.org These calculations provide information on electron distribution, orbital energies, and the character of the bonding between the calcium ion and the isodecanoate ligands. researchgate.netresearchgate.net

The bonding in this compound is primarily ionic, involving the electrostatic attraction between the positively charged calcium ion (Ca²⁺) and the negatively charged carboxylate groups (RCOO⁻) of the two isodecanoate ligands. libretexts.org DFT calculations can provide a detailed picture of this ionic bond, including charge transfer and orbital interactions. aps.org Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the reactivity of the compound. For instance, the energy and localization of these frontier orbitals can indicate the most probable sites for nucleophilic or electrophilic attack.

Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions, highlighting the regions of ionic and hydrogen bonding. nih.gov For a calcium carboxylate, this would show strong ionic bonding between the calcium and oxygen atoms. nih.gov

Table 2: Calculated Electronic Properties of a Model Calcium Carboxylate System

| Property | Description | Significance |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Confirms the ionic character of the Ca-O bond. |

| Bond Order | A measure of the number of chemical bonds between two atoms. | Characterizes the strength of the covalent and ionic contributions to bonding. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and electronic excitation properties. |

This table presents theoretical data for a representative calcium carboxylate system and is intended for illustrative purposes.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules behave over time in different environments, such as in solution or at interfaces. nih.govmdpi.commdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of complex processes that are difficult to study experimentally. nih.gov

Simulations of Self-Assembly Processes

In non-polar solvents, this compound molecules can exhibit a tendency to self-assemble into larger aggregates or reverse micelles. frontiersin.org MD simulations are a powerful tool to investigate the mechanisms and thermodynamics of these self-assembly processes. nih.gov By simulating a system of multiple this compound molecules in a solvent box, researchers can observe how they come together to form stable structures.

These simulations can reveal the critical aggregation concentration, the size and shape of the aggregates, and the arrangement of the molecules within them. The driving forces for self-assembly, such as van der Waals interactions between the alkyl chains and the electrostatic interactions of the polar calcium carboxylate heads, can be quantified. frontiersin.org Understanding these processes is crucial for applications where the aggregated state of this compound is important, such as in its role as a drier in paints or as a stabilizer in polymers. durachem.com

Intermolecular Interactions with Solvents and Other Chemical Species

The behavior of this compound is significantly influenced by its interactions with the surrounding medium. rsc.org MD simulations can be used to study the solvation of this compound in various solvents, from non-polar hydrocarbons to more polar environments. google.com These simulations can characterize the solvation shell around the calcium ion and the isodecanoate ligands, providing insights into solubility and the partitioning of the molecule between different phases. nih.gov

Furthermore, MD simulations can model the interactions of this compound with other chemical species present in a formulation. For example, in a paint formulation, simulations could explore the interactions between this compound, polymer binders, and pigment particles. This can help to understand its role in promoting drying, improving pigment dispersion, and preventing the formation of defects in the paint film. durachem.com The interaction energies between this compound and other components can be calculated to predict compatibility and performance. nih.gov

Future Research Directions and Unexplored Avenues in Calcium Isodecanoate Science

Development of Sustainable Synthesis Methods and Process Optimization

The traditional synthesis of metal carboxylates, including calcium isodecanoate, often involves processes that are energy-intensive and rely on petrochemical-derived precursors. A significant future research avenue lies in the development of green and sustainable synthesis routes.

Green Synthesis Approaches: Inspired by the green synthesis of other inorganic nanoparticles like calcium oxide (CaO), future research could explore the use of biological entities as reducing and capping agents. researchgate.netnih.gov Methods using plant extracts (e.g., from Citrullus colocynthis or Aloe vera), microbial cultures, or purified enzymes could offer an eco-friendly alternative to conventional chemical reduction. nih.govmdpi.com These "green" methods are cost-effective, minimize the use of hazardous chemicals, and reduce energy consumption. numberanalytics.commdpi.com Research would need to focus on identifying suitable biological sources and optimizing reaction conditions such as pH, temperature, and concentration to control the size, morphology, and purity of the resulting this compound. mdpi.com

Process Optimization and Alternative Feedstocks: Beyond green synthesis, optimizing existing manufacturing processes remains a key research area. This includes developing advanced process control technologies and self-adjusting machine learning models to monitor and optimize reaction parameters in real-time, ensuring high purity and batch-to-batch consistency. fcad.comdiva-portal.org Another critical direction is the investigation of alternative, bio-based feedstocks for producing isodecanoic acid itself, moving away from fossil fuel dependence. The quest for greener alternatives is a major challenge in industrial chemistry, aiming for formulations that are cost-effective and competitive with conventional products. acs.orguliege.be

Table 1: Comparison of Conventional and Potential Green Synthesis Methods for this compound

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Precursors | Calcium oxide/hydroxide (B78521), petroleum-derived isodecanoic acid | Calcium salts (e.g., CaCl₂), isodecanoic acid, plant extracts/microbes mdpi.com |

| Solvents | Organic solvents (e.g., mineral spirits) | Aqueous media |

| Energy Input | High temperature required | Room temperature or slightly elevated |

| Byproducts | Potential for organic solvent waste | Primarily water and biodegradable waste |

| Sustainability | Lower | Higher |

Advanced Functional Material Design Utilizing this compound

This compound's role as an additive is well-documented, but its potential as a key component in advanced functional materials is an emerging field of study. ontosight.ai Its unique branched-chain structure imparts desirable properties like thermal stability and lubricity, which can be leveraged in novel material design. ontosight.ai

High-Performance and Smart Coatings: In the coatings industry, this compound is used as a secondary drier. researchgate.net Future research could focus on designing "smart" or functional coatings where the this compound plays a more active role. This could include developing self-healing coatings where the compound facilitates cross-linking reactions upon damage, or stimuli-responsive coatings that change properties in response to environmental triggers. Research into its synergistic effects with other driers (e.g., cobalt, manganese, zirconium) could lead to optimized formulations with faster curing times and improved final properties. researchgate.net

Novel Polymer Composites: As a heat stabilizer in polyvinyl chloride (PVC), this compound is often used in combination with zinc stearate (B1226849). researchgate.net A promising research direction is the development of novel PVC composites incorporating eco-friendly reinforcing components, such as natural fibers. researchgate.net Investigating the interfacial interactions between the this compound-stabilized PVC matrix and these fillers is crucial for enhancing the mechanical properties and durability of the resulting composites. Furthermore, its use as a catalyst precursor in polymerization reactions opens avenues for creating polymers with tailored kinetics and properties.

Advanced Lubricants and Greases: The compound's ability to reduce friction and wear makes it valuable in lubricants and greases. ontosight.aiontosight.ai Future work could explore its use in formulating high-performance, environmentally friendly lubricants, potentially for specialized applications like biodegradable hydraulic fluids or high-temperature industrial greases.

Refinement of Environmental Risk Assessment Methodologies for Complex Formulations

Current environmental risk assessments for this compound suggest a low potential for risk under intended use conditions. epa.govepa.gov The compound is expected to have low water solubility and is not readily biodegradable, but it is also not expected to bioaccumulate due to its molecular size. industrialchemicals.gov.au However, these assessments are often based on conservative assumptions and data from analogous substances. epa.govindustrialchemicals.gov.au

Life Cycle and Complex Mixture Assessment: A key future direction is the refinement of risk assessment methodologies to better account for the entire life cycle of products containing this compound, from manufacturing to disposal. industrialchemicals.gov.autarkettsportsindoor.com Most industrial applications use it as part of a complex formulation. ontosight.ai Therefore, research is needed to understand the environmental fate and toxicological profile of these mixtures, as the interactions between components can alter their behavior and impact. sdi.com.au Methodologies need to move beyond single-substance assessments to evaluate the combined effects of the formulation's constituents.

Improving Environmental Fate Models: The environmental fate of this compound is influenced by its dissociation into calcium and isodecanoate ions in the environment. europa.eu Future research should focus on developing more sophisticated models to predict its distribution and persistence in different environmental compartments (water, soil, sediment). canada.ca This includes studying its adsorption to sludge and sediments, which can reduce its concentration and toxicity in the water column. industrialchemicals.gov.au For example, the presence of calcium ions in natural waters can reduce the toxicity of related anionic polymers to algae. industrialchemicals.gov.au

Table 2: Key Parameters for Future Environmental Risk Assessment of this compound

| Assessment Area | Current Approach | Future Research Focus |

| Toxicity Data | Based on analogous compounds and conservative assumptions epa.govindustrialchemicals.gov.au | Generation of specific ecotoxicity data for this compound and its formulations. |

| Biodegradation | Assumed to be not readily biodegradable industrialchemicals.gov.au | Detailed studies on biodegradation pathways and rates in various environmental matrices. |

| Bioaccumulation | Not expected based on high molecular weight industrialchemicals.gov.au | Experimental verification of low bioaccumulation potential. |

| Formulation Effects | Primarily single-substance assessment | Assessment of synergistic or antagonistic effects within complex industrial mixtures. |

| Environmental Fate | General predictions of low mobility industrialchemicals.gov.au | Advanced modeling of transport, partitioning, and fate in aquatic and terrestrial systems. europa.eucanada.ca |

Integration of Multiscale Modeling and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research and development in materials science. researchgate.netnih.govle.ac.uk This integrated approach is particularly promising for elucidating the complex behaviors of this compound at multiple scales.

Molecular and Quantum Mechanical Modeling: At the most fundamental level, computational chemistry methods like Density Functional Theory (DFT) can be used to model the electronic structure and binding energies of this compound. This can provide insights into its role in catalytic processes, such as the carboxylate-assisted C-H activation mechanism, and help in designing more efficient catalysts. researchgate.netnih.govacs.org Molecular Dynamics (MD) simulations can predict how this compound interacts with polymer chains in PVC or with metal surfaces in lubricant applications, helping to optimize formulations for improved thermal stability or reduced friction.